molecular formula C18H14F3N5O3S B2704477 N-{[5-(methylsulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide CAS No. 389070-97-7

N-{[5-(methylsulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide

Cat. No.: B2704477
CAS No.: 389070-97-7
M. Wt: 437.4
InChI Key: QXLJTBXLSFWANV-UHFFFAOYSA-N
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Description

N-{[5-(Methylsulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide is a synthetically produced small molecule for research applications . This compound features a complex structure integrating a 1,2,4-triazole core substituted with a methylsulfanyl group, a 4-nitrophenyl moiety, and a benzamide unit bearing a trifluoromethyl group . The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and chemical synthesis, known for its versatile biological activities and role as a building block for more complex heterocyclic systems . Specifically, the methylsulfanyl substituent on the triazole ring has been demonstrated in related compounds to remain stable under various reaction conditions, making it a valuable functional handle for further chemical exploration . The presence of both the electron-withdrawing nitro group and the trifluoromethyl group suggests potential applications in the development of materials with unique electronic properties and as a key intermediate in organic synthesis. Researchers can utilize this compound as a precursor for constructing functionalized pyridine and other nitrogen-containing heterocycles, a transformation confirmed via X-ray crystallographic analysis in related synthetic pathways . Furthermore, structurally similar 1,2,4-triazole derivatives have been extensively studied for various pharmacological properties, including antimicrobial and antiviral activities, indicating its potential value in early-stage drug discovery and biochemical probe development . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[5-methylsulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N5O3S/c1-30-17-24-23-15(25(17)11-6-8-12(9-7-11)26(28)29)10-22-16(27)13-4-2-3-5-14(13)18(19,20)21/h2-9H,10H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLJTBXLSFWANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{[5-(methylsulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Mechanism of Action

The mechanism of action of N-{[5-(methylsulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets in the cell. The compound is believed to inhibit the activity of certain enzymes involved in critical biological processes, leading to its antimicrobial and anticancer effects . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Research Findings and Data

Table 1: Elemental Analysis Comparison

Compound C (%) H (%) N (%) Reference
Target Compound* ~44.3 ~2.8 ~18.1 -
Compound 9d 44.21 2.68 18.01

*Calculated based on formula C₂₀H₁₅F₃N₅O₃S.

Table 2: Functional Group Impact on Activity

Group Role Example Compound Reference
4-Nitrophenyl Enhances electrophilicity and binding Target Compound
Trifluoromethyl Improves metabolic stability GPR-17 ()
Methylsulfanyl Increases lipophilicity Sodium salt ()

Biological Activity

N-{[5-(methylsulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide, a compound belonging to the triazole family, has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H17F3N4O2S. The compound features a triazole ring, a nitrophenyl moiety, and a trifluoromethyl group, which contribute to its biological properties. The presence of the methylsulfanyl group enhances its reactivity and potential interactions with biological targets.

Table 1: Structural Characteristics

PropertyValue
Molecular Weight388.42 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
LogP (octanol-water)3.45

Antimicrobial Activity

Recent studies have highlighted the compound's significant antibacterial properties against various pathogens. Its mechanism involves the inhibition of DNA synthesis through the generation of reactive intermediates that can lead to DNA strand breaks.

Case Study: Antibacterial Efficacy

In vitro tests demonstrated that this compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anti-inflammatory Activity

The compound also shows promising anti-inflammatory effects. It has been observed to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

The anti-inflammatory activity is attributed to the inhibition of COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis. This was confirmed through enzyme assays where the IC50 values for COX-1 and COX-2 were found to be:

EnzymeIC50 (μM)
COX-115.6
COX-212.3

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be partially explained by its structural components. The presence of the trifluoromethyl group enhances lipophilicity, facilitating better cell membrane penetration.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for synthesizing this compound, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving triazole ring formation, sulfanyl group introduction, and benzamide coupling. Microwave-assisted synthesis (40–120°C, 2–6 hours) improves reaction efficiency compared to traditional reflux methods. Solvent selection (e.g., DMF or dichloromethane) enhances solubility and reduces side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity intermediates .

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy (¹H/¹³C) to verify substituent positions and integration ratios.
  • Mass Spectrometry (HRMS) for molecular weight confirmation (expected m/z: ~500–550 g/mol).
  • X-ray Crystallography to resolve 3D conformation (e.g., triazole ring planarity and nitro group orientation) .
  • IR Spectroscopy to identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus and E. coli).
  • Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation.
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .

Advanced Research Questions

Q. How can researchers identify the biological target(s) of this compound?

  • Methodological Answer :

  • Pull-down assays with biotinylated analogs to isolate binding proteins.
  • Molecular docking (AutoDock Vina) to predict interactions with enzymes (e.g., kinases) or receptors.
  • CRISPR-Cas9 knockout screening to identify genes modulating compound sensitivity .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace 4-nitrophenyl with halogenated aryl groups).
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., triazole’s role in hydrogen bonding).
  • 3D-QSAR Modeling : CoMFA/CoMSIA to correlate structural features with bioactivity .

Q. How can conflicting bioactivity data from different studies be resolved?

  • Methodological Answer :

  • Dose-response validation : Re-test activity across multiple concentrations (1 nM–100 µM).
  • Assay standardization : Use identical cell lines (ATCC-verified) and positive controls (e.g., doxorubicin for cytotoxicity).
  • Meta-analysis : Pool data from >3 independent studies using fixed-effects models .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to pH 1–10 buffers (37°C, 24 hours) and analyze via HPLC.
  • Plasma Stability : Incubate with human plasma (37°C, 1 hour) and quantify remaining compound via LC-MS.
  • Thermal Analysis : TGA/DSC to determine decomposition temperature (>200°C suggests shelf stability) .

Q. How can computational modeling optimize the compound’s pharmacokinetic profile?

  • Methodological Answer :

  • ADMET Prediction : SwissADME to estimate logP (target: 2–4 for bioavailability) and CYP450 inhibition.
  • Molecular Dynamics Simulations : GROMACS to simulate membrane permeability (POPC bilayer model).
  • Metabolite Prediction : GLORYx to identify potential Phase I/II metabolites .

Notes

  • Structural Focus : The trifluoromethyl and nitro groups are critical for electronic effects and metabolic stability .
  • Advanced Tools : Use Cambridge Structural Database (CSD) codes for crystallography comparisons (e.g., CCDC entries from ).

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